molecular formula C15H9F3N4O2 B5745160 N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE

N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE

Cat. No.: B5745160
M. Wt: 334.25 g/mol
InChI Key: YSIXVVFXGWUYNF-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a benzoxadiazole ring and a trifluoromethyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE typically involves the condensation of an aldehyde with an aromatic primary amine through the Schiff base method. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. The final product is obtained through crystallization and purification processes, ensuring high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-4-METHOXYBENZOHYDRAZIDE: Similar structure but with a methoxy group instead of a trifluoromethyl group.

    N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-4-CHLOROBENZOHYDRAZIDE: Similar structure but with a chloro group instead of a trifluoromethyl group.

Uniqueness

N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-2,1,3-benzoxadiazol-5-ylmethylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O2/c16-15(17,18)11-4-2-10(3-5-11)14(23)20-19-8-9-1-6-12-13(7-9)22-24-21-12/h1-8H,(H,20,23)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIXVVFXGWUYNF-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC3=NON=C3C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC3=NON=C3C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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